

Myricetin 3-O-glucoside mass spectrometry confirmation

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Compound Focus: Myricetin 3-O-Glucoside

CAS No.: 19833-12-6

Cat. No.: S627631

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Mass Spectrometry Identifiers

The table below summarizes the key mass spectrometry data for confirming **Myricetin 3-O-glucoside**.

Parameter	Value / Characteristic
Molecular Formula	C ₂₁ H ₂₀ O ₁₃ [1] [2]
Accurate Mass ([M-H] ⁻)	479.0821 m/z [3]
Primary MS/MS Fragments	316, 271, 179, 151 m/z [3]
Ion Mode	Negative (ESI-) [3]

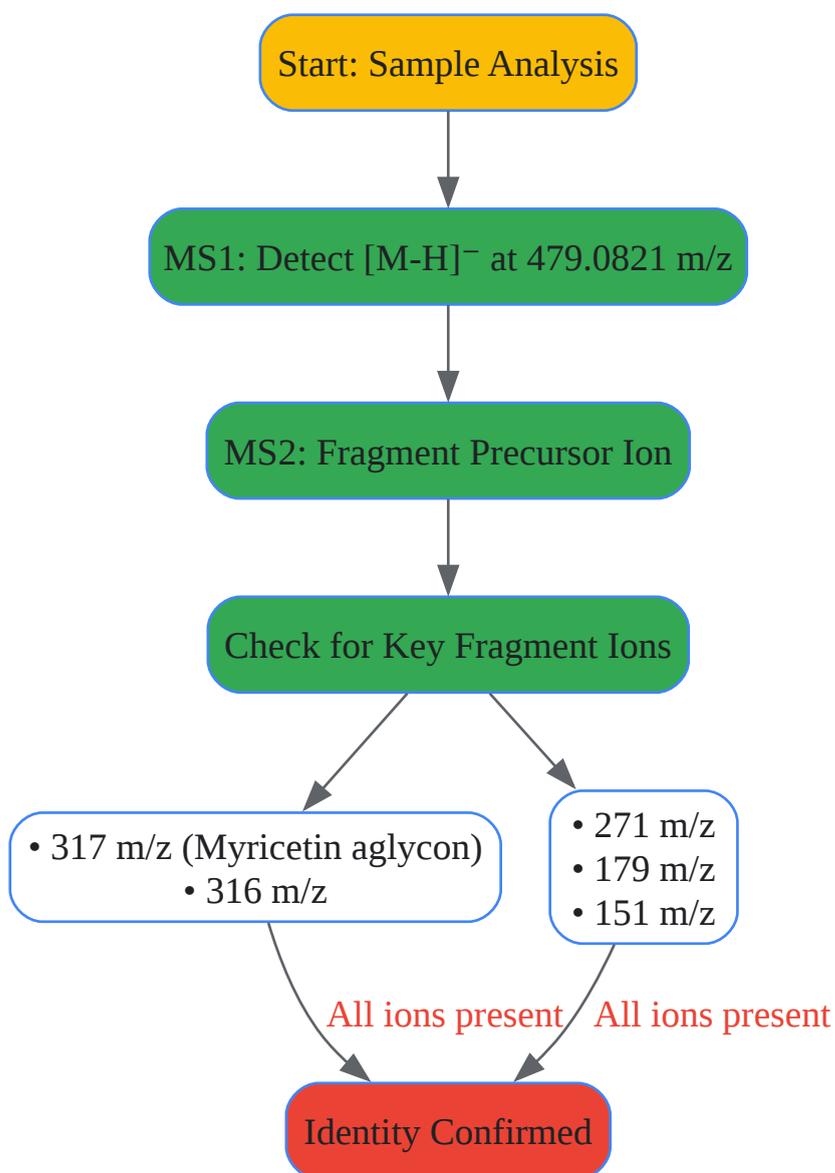
| **Key Diagnostic Ions** | Y₀⁻ ion: 317 m/z (myricetin aglycon) **Cross-ring cleavages**: 271, 179, 151 m/z [3] |

Experimental Protocols for Confirmation

Here are the methodologies adopted from recent studies for confirming **Myricetin 3-O-glucoside**.

- **Sample Preparation & Instrumentation:** The compound is typically dissolved in a methanol or methanol/water mixture for direct infusion or LC-MS analysis. The foundational methodology involves using a **Q-TOF (Quadrupole Time-of-Flight) mass spectrometer** equipped with an ESI source, operating in negative ion mode [3] [4]. This setup provides the high mass accuracy needed to distinguish between isobaric compounds and confidently assign molecular formulas.
- **Data Acquisition & Fragmentation:** After detecting the deprotonated molecule $[M-H]^-$ at 479.0821 m/z , this ion is selected as the precursor for collision-induced dissociation (CID). The resulting MS/MS spectrum is analyzed for the characteristic fragment ions. The loss of the glucosyl moiety (162 Da) generates the **myricetin aglycon ion (Y_0^-)** at 317 m/z [3] [4]. Further cross-ring cleavages of the sugar unit and breakdown of the aglycon produce the other signature fragments at 316, 271, 179, and 151 m/z [3].

The following diagram illustrates the logical workflow for the confirmation process:



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Key Considerations for Researchers

- **Differentiate Glycosylation Position:** The fragmentation pattern is key to confirming the glycosylation site. The prominent **Y₀⁻ ion (317 *m/z)**, resulting from the cleavage of the O-glycosidic bond at the 3-position, is a critical diagnostic feature for distinguishing 3-O-glycosides from glycosides at other positions like 7-O- or 4'-O- [4].
- **Modern Workflows:** Recent advanced strategies utilize **Data-Independent Acquisition (DIA or MSE)** on LC-QTOF systems. This approach fragments all ions simultaneously, providing a

comprehensive dataset that allows for in-depth retrospective analysis and reliable profiling of flavonoid glycosides in complex plant extracts [5].

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